3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
Overview
Description
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is a heterocyclic compound that features a pyridazine ring with hydroxymethyl and methyl substituents
Mechanism of Action
Target of Action
It is known that similar compounds can target various enzymes and proteins in the body, affecting their function .
Mode of Action
Similar compounds often interact with their targets by binding to active sites, altering the target’s function .
Biochemical Pathways
Similar compounds can affect a variety of pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
A related compound was found to exhibit favorable pharmacokinetics, suggesting that 3-(hydroxymethyl)-6-methyl-1h-pyridazin-4-one may have similar properties .
Result of Action
Similar compounds can have a variety of effects, such as inhibiting enzyme activity or altering cellular function .
Action Environment
Similar compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced forms with different functional groups, and substituted compounds with diverse chemical properties.
Scientific Research Applications
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-1,4-dihydropyridazin-4-one: Lacks the methyl group at the 6-position.
6-Methyl-1,4-dihydropyridazin-4-one: Lacks the hydroxymethyl group.
1,4-Dihydropyridazin-4-one: Lacks both the hydroxymethyl and methyl groups.
Uniqueness
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWDTVPERYLLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304713 | |
Record name | NSC166903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-50-4 | |
Record name | NSC166903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC166903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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